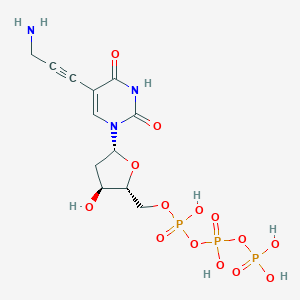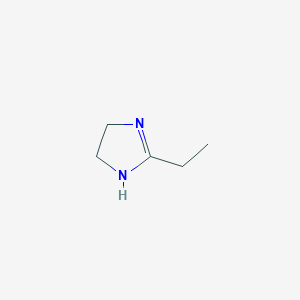
1-AF-AZ Utp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-AF-AZ Utp is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is known for its ability to stimulate purinergic receptors, which are involved in various physiological and biochemical processes in the body.
Wissenschaftliche Forschungsanwendungen
1-AF-AZ Utp has been extensively studied for its potential use in various scientific research applications. This compound is known for its ability to stimulate purinergic receptors, which are involved in various physiological and biochemical processes in the body. Some of the research applications of 1-AF-AZ Utp include:
1. Neuroscience: 1-AF-AZ Utp has been shown to modulate synaptic transmission and plasticity in the brain, making it a potential candidate for the treatment of neurological disorders.
2. Immunology: 1-AF-AZ Utp has been shown to modulate immune responses, making it a potential candidate for the treatment of autoimmune diseases.
3. Cardiovascular research: 1-AF-AZ Utp has been shown to modulate vascular tone and blood pressure, making it a potential candidate for the treatment of cardiovascular diseases.
Wirkmechanismus
1-AF-AZ Utp acts by stimulating purinergic receptors, which are involved in various physiological and biochemical processes in the body. Specifically, 1-AF-AZ Utp acts on P2X and P2Y receptors, which are involved in neurotransmission, immune responses, and vascular tone regulation. By modulating these receptors, 1-AF-AZ Utp can affect various physiological and biochemical processes in the body.
Biochemische Und Physiologische Effekte
1-AF-AZ Utp has been shown to have various biochemical and physiological effects, including:
1. Modulation of synaptic transmission and plasticity in the brain.
2. Modulation of immune responses.
3. Modulation of vascular tone and blood pressure.
4. Modulation of neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
1-AF-AZ Utp has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: 1-AF-AZ Utp is a highly potent compound, which means that small amounts can be used in experiments.
2. Selectivity: 1-AF-AZ Utp is selective for P2X and P2Y receptors, which makes it useful for studying specific physiological and biochemical processes.
3. Stability: 1-AF-AZ Utp is stable under various experimental conditions, which makes it useful for long-term experiments.
Some of the limitations of 1-AF-AZ Utp for lab experiments include:
1. Limited solubility: 1-AF-AZ Utp has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
2. Lack of in vivo data: Although 1-AF-AZ Utp has been extensively studied in vitro, there is limited in vivo data on its effects.
Zukünftige Richtungen
There are several future directions for research on 1-AF-AZ Utp, including:
1. Development of more selective compounds: Although 1-AF-AZ Utp is selective for P2X and P2Y receptors, more selective compounds could be developed to study specific physiological and biochemical processes.
2. In vivo studies: More in vivo studies are needed to understand the effects of 1-AF-AZ Utp in living organisms.
3. Clinical trials: Clinical trials are needed to determine the safety and efficacy of 1-AF-AZ Utp in humans.
4. Development of new applications: 1-AF-AZ Utp could be developed for use in new applications, such as the treatment of neurological disorders or cardiovascular diseases.
Conclusion:
1-AF-AZ Utp is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is known for its ability to stimulate purinergic receptors, which are involved in various physiological and biochemical processes in the body. Although there are limitations to its use in lab experiments, 1-AF-AZ Utp has several advantages and has the potential to be developed for new applications. Further research is needed to fully understand the effects of 1-AF-AZ Utp and its potential uses in scientific research.
Synthesemethoden
1-AF-AZ Utp is synthesized through a multistep process that involves the use of various reagents and catalysts. The synthesis starts with the reaction of 5-amino-2,4,6-triiodoisophthalic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-amino-6-chloropurine to form the intermediate compound, which is further reacted with 1,1,3,3-tetramethylguanidine and triethylamine to form the final product, 1-AF-AZ Utp.
Eigenschaften
CAS-Nummer |
117591-28-3 |
|---|---|
Produktname |
1-AF-AZ Utp |
Molekularformel |
C17H20N5O15P3 |
Molekulargewicht |
627.3 g/mol |
IUPAC-Name |
[[(2R,3S,4S,5R)-5-[5-[(E)-2-(4-azidophenyl)ethenyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H20N5O15P3/c18-21-20-11-5-2-9(3-6-11)1-4-10-7-22(17(26)19-15(10)25)16-14(24)13(23)12(35-16)8-34-39(30,31)37-40(32,33)36-38(27,28)29/h1-7,12-14,16,23-24H,8H2,(H,30,31)(H,32,33)(H,19,25,26)(H2,27,28,29)/b4-1+/t12-,13-,14+,16-/m1/s1 |
InChI-Schlüssel |
UQGWDDPSDAZCSA-ORCGDBKPSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C2=CN(C(=O)NC2=O)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] |
SMILES |
C1=CC(=CC=C1C=CC2=CN(C(=O)NC2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CN(C(=O)NC2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] |
Synonyme |
1-AF-AZ UTP 1-arabinofuranosyl-5-(4-azidostyryl)uracil 5'-triphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium](/img/structure/B48507.png)






